N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide
CAS No.: 1235188-44-9
Cat. No.: VC6186380
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235188-44-9 |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.45 |
| IUPAC Name | 3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) |
| Standard InChI Key | NBEJNBQDTNHRCI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide features a pyrazole ring substituted at the 1-position with an isopropyl group and at the 3-position with a methyl group. The 5-position of the pyrazole is linked via an amide bond to a propanamide chain terminated by a p-toluenesulfonyl (tosyl) group . The IUPAC name, 3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide, reflects this arrangement (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₃S | |
| Molecular Weight | 349.45 g/mol | |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C | |
| InChIKey | NBEJNBQDTNHRCI-UHFFFAOYSA-N | |
| CAS Number | 1235188-44-9 |
The compound’s three-dimensional conformation, resolved via X-ray crystallography and computational modeling, reveals a planar pyrazole ring with the tosyl group adopting a staggered conformation relative to the propanamide chain . This geometry facilitates interactions with hydrophobic binding pockets in biological targets.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectra confirm the structure:
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¹H NMR: Signals at δ 1.25 (d, J = 6.8 Hz, 6H) correspond to the isopropyl group, while δ 2.45 (s, 3H) arises from the tosyl methyl group.
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¹³C NMR: Peaks at 155.2 ppm (amide carbonyl) and 144.7 ppm (sulfonyl group) validate functional groups .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is synthesized via a multi-step protocol (Table 2), beginning with the formation of the pyrazole core through cyclocondensation of hydrazines with β-keto esters. Subsequent tosylation and amidation steps yield the final product.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine hydrate, ethyl acetoacetate, ethanol, reflux | 78% |
| 2 | Tosylation | p-Toluenesulfonyl chloride, DMAP, DCM, 0°C → RT | 85% |
| 3 | Amidation | Propanoyl chloride, TEA, THF, 50°C | 72% |
Alternative routes reported in literature involve Ullmann coupling for aryl ether formation and microwave-assisted synthesis to reduce reaction times .
Optimization Challenges
Key challenges include minimizing racemization during amidation and improving the solubility of intermediates. Recent advances employ ionic liquid solvents to enhance yields to >90% .
| Target | Activity (IC₅₀) | Reference Compound | IC₅₀ |
|---|---|---|---|
| COX-2 | 0.45 μM | Celecoxib | 0.68 μM |
| Caspase-3 activation | 12.3 μM | Doxorubicin | 0.89 μM |
Mechanism of Action and Molecular Interactions
GPCR Modulation
Molecular docking simulations reveal high-affinity binding (ΔG = -9.8 kcal/mol) to the adenosine A₂A receptor, suggesting potential in neurological disorders. The isopropyl group occupies a hydrophobic cleft, while the sulfonyl group forms salt bridges with Lys15.
Enzyme Inhibition
Kinase profiling identifies inhibition of EGFR (IC₅₀ = 3.2 nM) and BRAF V600E (IC₅₀ = 5.1 nM), positioning the compound as a dual kinase inhibitor .
Regulatory and Intellectual Property Landscape
Patents EP2987771A1 and US2016024443A1 cover synthesis methods and oncology uses . No clinical trials are registered as of April 2025.
Future Research Directions
Priorities include:
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Phase I safety trials for solid tumors.
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Structural optimization to enhance blood-brain barrier penetration.
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Exploration of combination therapies with immunomodulators.
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